(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt
Description
Chemical Nomenclature and Systematic Identification
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) tetra(p-toluenesulfonate) salt represents a deuterated derivative of the biologically critical cofactor S-adenosylmethionine (SAM). Its systematic name reflects structural modifications at three hydrogen positions on the methionine moiety’s methyl group, replaced by deuterium isotopes. The compound’s full chemical formula is C₁₅H₁₉D₃N₆O₅S · 4C₇H₈O₃S , yielding a molecular weight of 1089.24 g/mol .
The tetra(p-toluenesulfonate) counterion stabilizes the sulfonium center through charge dispersion and hydrophobic interactions, a characteristic critical for maintaining structural integrity during storage and handling. The RS designation indicates the racemic mixture at the sulfonium center, though biological systems predominantly utilize the S-configured enantiomer.
Historical Context of Deuterated S-Adenosylmethionine Derivatives
Deuterated SAM derivatives emerged in the late 20th century as tools for elucidating methyltransferase mechanisms via kinetic isotope effect (KIE) studies. Early work focused on non-deuterated SAM analogs, such as those described in foundational enzymology texts. The synthesis of (RS)-S-adenosyl-L-methionine-d3 marked a significant advancement, enabling researchers to track methyl group transfer pathways without perturbing reaction thermodynamics.
A pivotal application involves radical SAM (rSAM) enzymes, which cleave SAM to generate 5'-deoxyadenosine (dAdo) radicals. Deuterium labeling at the S-methyl position allows precise monitoring of hydrogen/deuterium transfer events during catalysis. For example, studies on the rSAM enzyme QueE demonstrated that incubation with deuterated SAM in D₂O produces multiply deuterated dAdo, revealing previously unresolved protonation dynamics. This capability has revolutionized mechanistic studies of methylation and radical-based biochemical pathways.
Significance of Tetra(p-Toluenesulfonate) Counterion Selection
The choice of tetra(p-toluenesulfonate) as the counterion profoundly influences the compound’s physicochemical properties. Tosylate anions enhance solubility in polar aprotic solvents compared to chloride or sulfate salts, facilitating synthetic and analytical applications. Additionally, their bulky aromatic structure reduces hygroscopicity, improving shelf-life stability under recommended storage conditions (−20°C in anhydrous environments).
Electron-withdrawing sulfonate groups stabilize the sulfonium center against nucleophilic attack, a common degradation pathway for SAM derivatives. This stabilization is quantified by the compound’s purity retention (>85% after three years when stored properly). The tetra-anionic configuration also prevents aggregation in solution, ensuring consistent reactivity in enzymatic assays.
Properties
Molecular Formula |
C29H38N6O11S3 |
|---|---|
Molecular Weight |
745.9 g/mol |
IUPAC Name |
(2R)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.2C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10)/t7-,8?,10?,11?,14?,27?;;/m1../s1/i1D3;; |
InChI Key |
WKVUPXDTGYGZPJ-KLUXQFABSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CC[C@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl-d3 Iodide
Deuterium incorporation begins with the synthesis of methyl-d3 iodide (CD3I) . A modified procedure from patent WO2011113369A1 employs:
- Deuteration of Nitromethane : Nitromethane (CH3NO2) reacts with deuterium oxide (D2O) under phase-transfer catalysis (PTC) using potassium carbonate and tetrabutylammonium bromide.
$$
\text{CH}3\text{NO}2 + 3\text{D}2\text{O} \xrightarrow{\text{PTC}} \text{CD}3\text{NO}_2 + 3\text{HDO}
$$ - Reduction to Methyl-d3 Amine : Catalytic hydrogenation of CD3NO2 using Raney nickel in deuterated hydrochloric acid (DCl) yields CD3NH2·DCl .
- Quaternization : Treatment with hydroiodic acid (HI) converts CD3NH2·DCl to CD3I.
Key Data :
S-Adenosyl-L-homocysteine (AdoHcy) Preparation
Enzymatic Synthesis from L-Methionine
AdoHcy is synthesized via adenosine triphosphate (ATP)-dependent methionine adenosyltransferase (MAT), as adapted from PMC3188380:
- Reaction Conditions :
- 100 mM Tris-HCl (pH 8.0)
- 10 mM L-methionine, 5 mM ATP
- 2 U/mL MAT enzyme (E. coli recombinant)
- 24 hr incubation at 37°C
- Purification : Ion-exchange chromatography (Dowex 50WX8, H+ form) eluted with 0.1 M HCl.
Key Data :
Sulfonium Center Formation
Chemoselective Alkylation of AdoHcy
The deuterated methyl group is introduced via alkylation of AdoHcy under acidic conditions, following PubMed 17487172:
- Reaction Setup :
- AdoHcy (1 eq) dissolved in 0.1 M HCl
- CD3I (1.2 eq) added dropwise at 0°C
- Stirred for 12 hr under N2 atmosphere
- Mechanism : Acidic conditions protonate AdoHcy’s thiol group, enhancing nucleophilicity for SN2 attack on CD3I.
$$
\text{AdoHcy-SH} + \text{CD}3\text{I} \xrightarrow{\text{HCl}} \text{AdoMet-d3}^+ + \text{I}^- + \text{H}2\text{S}
$$
Key Data :
Salt Formation with p-Toluenesulfonic Acid
Stoichiometric Precipitation
The sulfonium intermediate is converted to the tetra(p-toluenesulfonate) salt using methods from CN102911089B and Inorg. Synth. 2002:
- Acid Addition :
- AdoMet-d3 (1 eq) dissolved in methanol
- p-Toluenesulfonic acid monohydrate (4 eq) added at 25°C
- Crystallization :
Key Data :
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
Challenges and Optimization
Deuterium Loss Mitigation
Chemical Reactions Analysis
Types of Reactions
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions.
Transmethylation: It participates in the transfer of methyl groups to other molecules.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include methylated compounds, demethylated derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Enzymatic Studies
Role in Enzyme Reactions:
- (RS)-S-Adenosyl-L-methionine-d3 is utilized in studies investigating enzyme-catalyzed methylation reactions. The deuterium label allows researchers to trace the fate of the methyl group during enzymatic processes, providing insights into reaction mechanisms and kinetics.
Case Study:
- A study demonstrated the use of (RS)-S-Adenosyl-L-methionine-d3 in examining the activity of methyltransferases involved in DNA methylation. The results indicated that the labeled substrate could effectively reveal the dynamics of methyl transfer and substrate specificity in vivo .
Neuropharmacology
Impact on Neurotransmitter Systems:
- S-Adenosyl-L-methionine is known to influence neurotransmitter synthesis through its role in transmethylation pathways. The deuterated form aids in elucidating the biochemical pathways involved in psychiatric and neurological disorders.
Case Study:
- Research has linked S-Adenosyl-L-methionine levels to mood regulation and cognitive function. Using (RS)-S-Adenosyl-L-methionine-d3, researchers were able to map its effects on neurotransmitter levels in animal models, providing evidence for its therapeutic potential in treating depression and anxiety disorders .
Cancer Research
Methylation Patterns in Cancer:
- Altered methylation patterns are often observed in cancerous tissues. The application of (RS)-S-Adenosyl-L-methionine-d3 allows for the study of these patterns, helping to identify potential biomarkers for early detection.
Case Study:
- In a study focusing on breast cancer, researchers employed (RS)-S-Adenosyl-L-methionine-d3 to analyze methylation changes in tumor suppressor genes. The findings suggested that aberrant methylation could serve as a predictive marker for disease progression .
Drug Development
Formulation Studies:
- The compound is also used in developing formulations for drugs with low water solubility. Its properties facilitate the creation of effective delivery systems for therapeutic agents.
Example Formulations:
- Various injection formulations have been tested using (RS)-S-Adenosyl-L-methionine-d3, including combinations with DMSO and Tween 80 to enhance solubility and bioavailability .
Metabolomics
Tracing Metabolic Pathways:
- As a stable isotope-labeled compound, (RS)-S-Adenosyl-L-methionine-d3 is invaluable for tracing metabolic pathways involving methylation processes across different biological systems.
Case Study:
- A metabolomics study utilized this compound to investigate methionine metabolism in liver cells, revealing critical insights into how alterations in methylation affect liver function and health outcomes .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects by acting as a methyl donor in biochemical reactions. It interacts with various enzymes, such as methyltransferases, to transfer methyl groups to target molecules. This process is crucial for regulating gene expression, protein function, and other cellular processes.
Comparison with Similar Compounds
Key Research Findings
Enzymatic Methylation Assays
- d3-SAM demonstrated comparable methyltransferase activity to non-deuterated SAM in SMYD2-mediated histone methylation, with deuterium labeling enabling precise tracking via mass spectrometry .
- In PNMT (phenylethanolamine-N-methyltransferase) assays, d3-SAM showed 98% isotopic efficiency in epinephrine synthesis .
Metabolic Stability
- Deuterium labeling in d3-SAM reduces hepatic clearance by 40% compared to non-deuterated SAM, as observed in rat liver models .
Data Tables
Table 1: Physicochemical Comparison of SAM Derivatives
| Compound | Molecular Weight | Deuterium Atoms | Purity | Price (10 mg) |
|---|---|---|---|---|
| d3-SAM (Tetra-p-toluenesulfonate) | 1090.26 | 3 | 99 atom% D | $450 |
| SAM Disulfate Tosylate | 854.88 | 0 | >95% | $220 |
| L-Methionine-d3 | 159.25 | 3 | 98 atom% D | $150 |
Biological Activity
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is a deuterated form of S-adenosyl-L-methionine (SAMe), a critical methyl donor in numerous biological processes. SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase and plays a vital role in transmethylation pathways, impacting various physiological functions, including neurotransmitter synthesis, DNA methylation, and the regulation of gene expression.
- Molecular Formula : C₁₅H₁₉D₃N₆O₅S
- Molecular Weight : 401.46 g/mol
- CAS Number : 68684-40-2
Biological Functions
SAMe is known for its multifaceted biological roles, primarily as a methyl donor in methylation reactions. The biological activity of SAMe can be summarized as follows:
- Methylation Reactions :
-
Transmethylation Pathways :
- SAMe is involved in the transmethylation cycle, where it is converted to S-adenosylhomocysteine (SAH), which can inhibit further methylation reactions if accumulated .
- The balance between SAMe and SAH is critical for maintaining cellular methylation capacity, with lower SAMe levels linked to various neuropsychiatric disorders .
- Antitumor Activity :
The mechanisms through which SAMe exerts its effects include:
- Regulation of Gene Expression :
- Neuroprotective Effects :
Case Studies
- Chronic Liver Disease :
- Neuropsychiatric Disorders :
Data Summary Table
Q & A
Basic Research Questions
Q. How is the isotopic purity of (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) tetra(p-toluenesulfonate) salt verified, and what analytical methods ensure its chemical purity?
- Isotopic purity (99 atom % deuterium) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which detect deuterium incorporation at the S-methyl group. Chemical purity (≥85%) is assessed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection, ion-exchange chromatography for sulfate quantification (23.5–26.5%), and validation of p-toluenesulfonate content (21–24%) .
Q. What storage conditions optimize the stability of this deuterated SAMe analog in experimental settings?
- The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. The tetra(p-toluenesulfonate) salt form enhances stability compared to sulfate salts, as strong acid salts reduce degradation under ambient conditions. Solutions must be prepared fresh in reverse osmosis-purified water to minimize instability .
Q. Which chromatographic methods are recommended for quantifying impurities like adenosine or methylthioadenosine in this compound?
- Ion-pair chromatography with UV detection at 254 nm is used to separate impurities (e.g., adenosine, S-adenosylhomocysteine). A mobile phase of 8 mM sodium carbonate and 1 mM sodium bicarbonate enables sulfate quantification via conductivity detection, ensuring compliance with pharmacopeial standards (e.g., ≤5% total impurities) .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) impact methyltransferase activity studies using this deuterated SAMe analog?
- The deuterium label at the S-methyl group introduces KIEs (e.g., reduced C-D bond cleavage rates), which may lower apparent enzyme activity compared to non-deuterated SAMe. Controls should include parallel assays with unlabeled SAMe to calibrate kinetic parameters. LC-MS/MS tracking of deuterated methylated products (e.g., DNA, proteins) helps distinguish isotopic effects from experimental artifacts .
Q. What experimental design considerations address contradictions in methylation efficiency observed across studies?
- Discrepancies may arise from variations in salt form (e.g., tosylate vs. sulfate), storage conditions, or enzymatic batch differences. Researchers should:
- Validate salt composition via ion-exchange chromatography .
- Pre-incubate enzymes with SAMe-d3 to account for potential competitive inhibition by degradation products (e.g., methylthioadenosine) .
- Use stable isotope dilution assays to correct for deuterium loss during sample processing .
Q. How can researchers optimize reaction conditions for SAMe-dependent methyltransferases when using this deuterated analog?
- Adjust pH to 7.5–8.5 to balance enzyme activity and SAMe-d3 stability. Include Mg²⁺ (1–5 mM) as a cofactor for methyltransferases like catechol-O-methyltransferase. Pre-reduce the system with dithiothreitol (DTT) to prevent oxidation of labile sulfonium groups. Monitor reaction progress via LC-MS/MS to avoid overestimating yields due to isotopic dilution .
Q. What strategies mitigate deuterium exchange during in vivo or cell-based methylation tracking studies?
- Use deuterium oxide (D₂O)-free media to minimize proton-deuterium exchange. Short incubation times (<2 hours) reduce label loss. Validate intracellular SAMe-d3 levels via acid extraction followed by LC-MS quantification, comparing against a stable isotope internal standard (e.g., ¹³C-labeled SAMe) .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting data on SAMe-d3’s hepatoprotective effects in animal models?
- Contradictions may arise from differences in SAMe bioavailability due to salt form (tosylate vs. phytate) or deuterium-induced metabolic shifts. Standardize administration routes (e.g., intraperitoneal vs. oral) and verify hepatic SAMe-d3 uptake via tissue homogenate analysis. Cross-validate results with non-deuterated SAMe controls to isolate isotope-specific effects .
Q. What quality control steps ensure reproducibility in methylation assays using SAMe-d3?
- Pre-test enzyme batches for SAMe-d3 compatibility via kinetic assays.
- Quantify residual non-deuterated SAMe using selective reaction monitoring (SRM) in LC-MS/MS (e.g., m/z 399→250 transition for SAMe vs. 402→253 for SAMe-d3).
- Normalize data to total protein concentration or housekeeping metabolites (e.g., ATP) to control for cell viability variations .
Methodological Tables
Table 1. Key Analytical Parameters for SAMe-d3 Tetra(p-toluenesulfonate) Salt
Table 2. Stability Comparison of SAMe Salts
| Salt Form | Storage Stability (-20°C) | Aqueous Stability (25°C) | Reference |
|---|---|---|---|
| Tetra(p-toluenesulfonate) | >12 months | 4 hours (pH 7.4) | |
| Sulfate | 6 months | 1 hour (pH 7.4) | |
| Phytate | >12 months | 8 hours (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
